molecular formula C20H23F2N3O2 B248174 N-(3,4-difluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(3,4-difluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No. B248174
M. Wt: 375.4 g/mol
InChI Key: ASSARNSJJMNBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide, commonly known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known to exhibit various pharmacological effects.

Mechanism of Action

DFPP is known to act as a selective antagonist of the 5-HT1A receptor. The compound binds to the receptor and inhibits the activity of serotonin, a neurotransmitter that plays a crucial role in regulating mood, anxiety, and stress. DFPP has also been shown to modulate the activity of other neurotransmitters such as dopamine and norepinephrine. The exact mechanism of action of DFPP is still under investigation, and further studies are required to fully understand its pharmacological effects.
Biochemical and Physiological Effects
DFPP has been shown to exhibit various biochemical and physiological effects. The compound has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. DFPP has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has been reported to improve cognitive function, reduce anxiety and depression-like behavior, and enhance the survival of neurons in animal models.

Advantages and Limitations for Lab Experiments

DFPP has several advantages for lab experiments. The compound is readily available and can be synthesized using a simple and efficient method. DFPP has also been shown to exhibit excellent pharmacological properties, making it a promising candidate for drug development. However, DFPP also has some limitations for lab experiments. The compound has low solubility in water, which can limit its use in certain assays. DFPP also has poor bioavailability, which can affect its pharmacokinetics and pharmacodynamics.

Future Directions

DFPP has significant potential for future research and development. Some of the future directions for DFPP include:
1. Further investigation of its pharmacological effects and mechanism of action.
2. Development of more potent and selective analogs of DFPP.
3. Evaluation of its safety and toxicity in animal models.
4. Investigation of its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease.
5. Development of new drug delivery systems to improve its bioavailability.
Conclusion
DFPP is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound exhibits various pharmacological effects and has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. DFPP acts as a selective antagonist of the 5-HT1A receptor and modulates the activity of several neurotransmitters. The compound has several advantages for lab experiments, but also has some limitations. Further studies are required to fully understand the pharmacological effects and mechanism of action of DFPP, and to develop more potent and selective analogs of the compound.

Synthesis Methods

DFPP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-difluoroaniline with 1-(2-methoxyphenyl)piperazine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then coupled with 3-bromopropionyl chloride to obtain DFPP. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

DFPP has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant activity against various diseases such as depression, anxiety, and schizophrenia. DFPP has also been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has been tested in vitro and in vivo for its potential use in the treatment of neurological disorders and cancer.

properties

Product Name

N-(3,4-difluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Molecular Formula

C20H23F2N3O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C20H23F2N3O2/c1-27-19-5-3-2-4-18(19)25-12-10-24(11-13-25)9-8-20(26)23-15-6-7-16(21)17(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26)

InChI Key

ASSARNSJJMNBLQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=C(C=C3)F)F

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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